

Application Notes and Protocols for Testing 5-Hydroxy-TSU-68 Efficacy

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Compound of Interest

Compound Name: 5-Hydroxy-TSU-68

Cat. No.: B15573342

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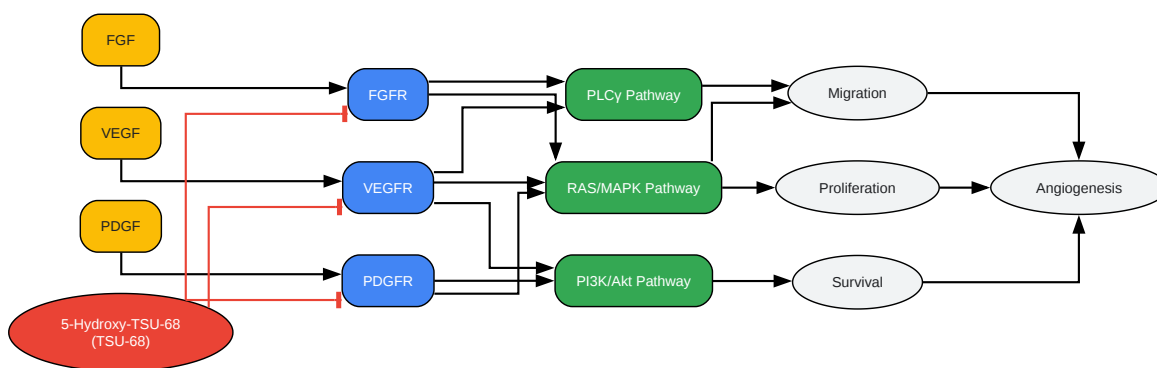
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor.[1] TSU-68 has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of angiogenesis and tumor growth.[2][3][4][5] Consequently, the experimental models established for TSU-68 serve as a robust framework for evaluating the efficacy of its metabolite, **5-Hydroxy-TSU-68**. These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-angiogenic and anti-tumor activity of **5-Hydroxy-TSU-68**.

Mechanism of Action and Signaling Pathway

TSU-68 acts as a competitive inhibitor at the ATP-binding sites of VEGFR, PDGFR, and FGFR, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival. The primary signaling pathways affected are crucial for tumor angiogenesis and direct tumor cell growth.



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Caption: TSU-68 Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of TSU-68 (SU6668), which can be used as a benchmark for evaluating **5-Hydroxy-TSU-68**.

Table 1: In Vitro Inhibitory Activity of TSU-68 (SU6668)

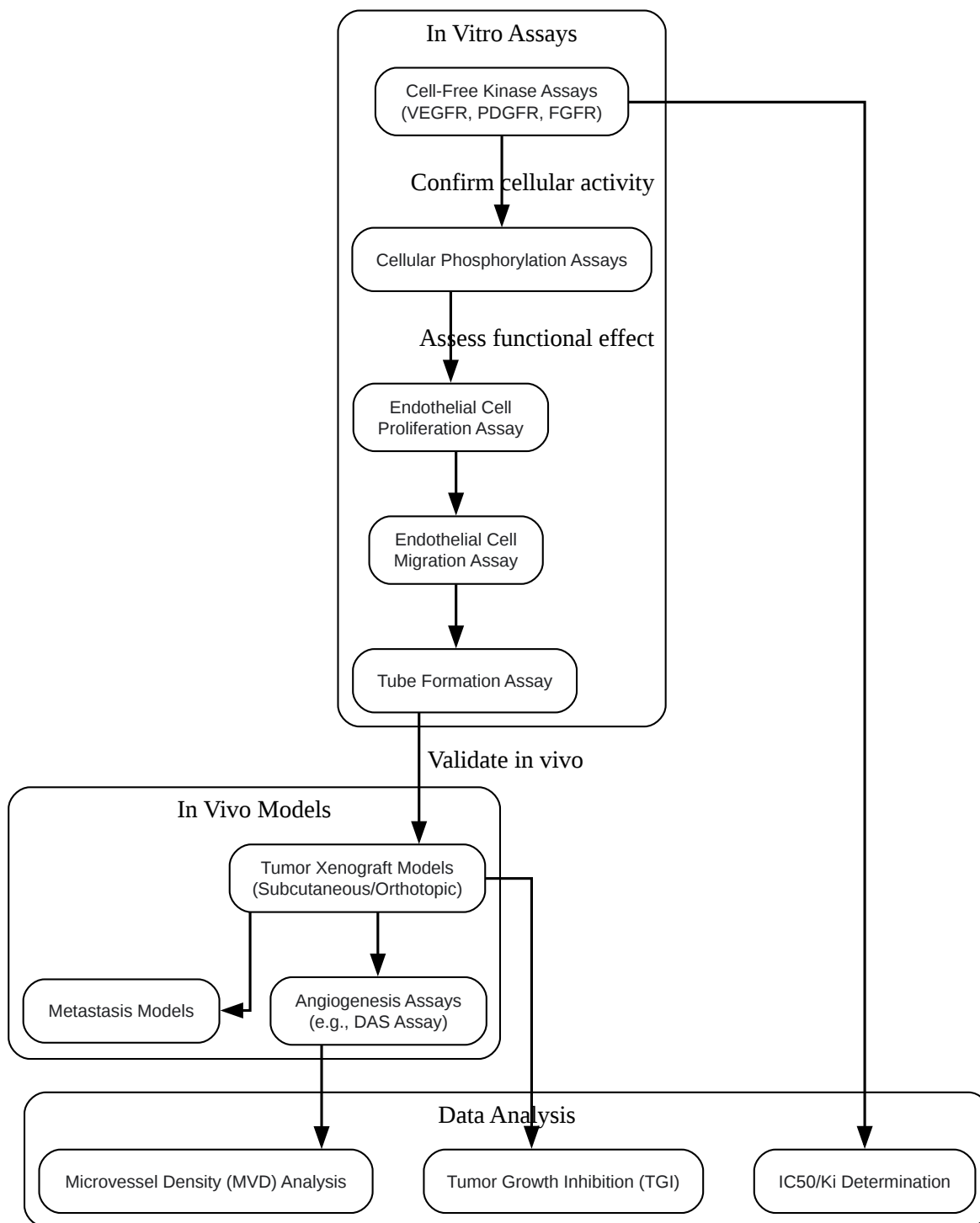
Target Kinase	Assay Type	IC50 / Ki Value	Reference
PDGFR β	Cell-free	8 nM (Ki)	
PDGFR β	Cell-free	0.06 μ M (IC50)	
VEGFR1 (Flt-1)	Cell-free	2.1 μ M (IC50)	
VEGFR2 (Flk-1/KDR)	Cell-free	2.4 μ M (IC50)	
FGFR1	Cell-free	1.2 μ M (IC50)	
FGFR1	Cell-free	3.0 μ M (IC50)	
c-kit	Cellular	0.1 - 1 μ M (IC50)	
HUVEC Proliferation (VEGF-driven)	Cellular	0.34 μ M (IC50)	
HUVEC Proliferation (FGF-driven)	Cellular	9.6 μ M (IC50)	
MO7E Cell Proliferation (SCF- driven)	Cellular	0.29 μ M (IC50)	

Table 2: In Vivo Efficacy of TSU-68 (SU6668) in Xenograft Models

Tumor Model	Dosing	Outcome	Reference
Various Human Tumor Xenografts	75-200 mg/kg, p.o.	Significant tumor growth inhibition	
C6 Glioma	75 mg/kg	Suppression of tumor angiogenesis	
HT29 Colon Carcinoma	200 mg/kg	Decreased vessel permeability	
A-431 Squamous Cell Carcinoma	200 mg/kg, p.o., bid	Suppressed tumor growth, reduced vessel count	
HEC1A Endometrial Cancer	200 mg/kg/day, p.o.	Significant inhibition of tumor proliferation	
HT-29 & WiDr Colon Cancer	200 mg/kg, p.o., bid	Inhibition of subcutaneous tumor growth and liver metastasis	

Experimental Protocols

The following protocols are adapted from established methods for TSU-68 and are recommended for assessing the efficacy of **5-Hydroxy-TSU-68**.



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